1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-13-4-5-18(10-14(13)2)25-12-17(11-19(25)26)21(27)24-8-6-16(7-9-24)20-23-22-15(3)28-20/h4-5,10,16-17H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJAKRTBMFSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, synthesizing data from various studies and reviews.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.45 g/mol. The structure can be represented as follows:
Key Features:
- Thiadiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrolidinone structure : Often associated with neuroactive compounds.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. In one study, various thiadiazole derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound's structural features contribute to its interaction with bacterial cell walls, inhibiting growth effectively.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant activity |
Anticancer Activity
Thiadiazole derivatives have been evaluated for their anticancer potential. A study involving the evaluation of several compounds against human cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly in breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroactive Properties
The piperidine component suggests potential neuroactive properties. Preliminary studies indicate that the compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurological disorders.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against several pathogens. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial activity.
Study 2: Anticancer Mechanism
A study conducted on MCF-7 breast cancer cells reported that treatment with the compound led to a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,4-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941917-84-6)
- Structural Differences :
- The phenyl substituent is dimethoxy (electron-donating) vs. dimethyl (electron-neutral) in the target compound.
- The heterocycle is a 1,2,4-oxadiazole (oxygen-containing) vs. 1,3,4-thiadiazole (sulfur-containing).
- Physicochemical Properties: Molecular weight: 395.4 (vs. ~423.5 for the target compound, estimated).
Pyrazolo[3,4-d]pyrimidine-Thiazole Hybrids (Example: MW 531.3)
- Structural Differences: Core structure is pyrazolopyrimidine (fused bicyclic system) vs. pyrrolidin-2-one (monocyclic lactam). Substituents include fluorophenyl and methylthiazole groups.
- Key Data: Melting point: 252–255°C (high thermal stability, likely due to rigid fused rings). Fluorine atoms may enhance metabolic stability and bioavailability compared to non-halogenated analogs like the target compound .
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Structural Differences: Incorporates a tetrahydroquinoline scaffold and nitro group vs. the target’s simpler pyrrolidinone. Oxazole substituent vs. thiadiazole.
- Implications :
Benzimidazole-Piperidine Derivatives (e.g., A6424)
- Structural Differences :
- Benzimidazole core vs. thiadiazole.
- Fluorobenzyl and methoxyphenethyl substituents.
- Functional Impact :
Comparative Analysis Table
Research Implications and Limitations
- Thiadiazole vs. Oxadiazole : The sulfur atom in the target compound’s thiadiazole may improve binding to metal-containing enzymes (e.g., kinases) compared to oxygen in oxadiazole .
- Methoxy vs. Methyl Groups : Dimethoxy substituents (in CAS 941917-84-6) could reduce metabolic stability due to demethylation pathways, whereas dimethyl groups (target compound) avoid this issue .
- Data Gaps: Limited pharmacological data for the target compound necessitate further studies on bioavailability, toxicity, and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
